molecular formula C13H15N3O2 B2550057 ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate CAS No. 1421472-62-9

ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B2550057
CAS No.: 1421472-62-9
M. Wt: 245.282
InChI Key: LARSDYQCLLOKLK-UHFFFAOYSA-N
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Description

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate (CAS 1421472-62-9) is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol. This compound features an imidazole core structure, a common pharmacophore in medicinal chemistry, substituted with a phenyl ring and a carbamate group. While the specific biological data for this exact molecule is limited in public sources, structural analogs within the class of 4-arylimidazole carbamates have been identified in scientific research as potent sodium channel blockers with demonstrated efficacy in models of neuropathic pain . This suggests potential research applications in neuroscience and pharmacology for investigating pain pathways. The carbamate functional group is a key structural motif; it is crucial to note that some carbamate compounds are known to act as acetylcholinesterase inhibitors , which is a mechanism of action for certain insecticides and can also be associated with toxicity . Researchers should handle this material with appropriate precautions. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl N-[(5-phenyl-1H-imidazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)15-9-12-14-8-11(16-12)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARSDYQCLLOKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC=C(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Alpha-Brominated Methyl Phenyl Ketone

Alpha-brominated methyl phenyl ketone reacts with formamidine acetate in ethylene glycol at 50–60°C to form a nucleophilic substitution intermediate. Ethylene glycol acts as both solvent and reactant, with a mass ratio of 4–5:1 relative to the ketone. This step achieves near-quantitative conversion under controlled temperature, as excess formamidine acetate (1.8–2.2 molar equivalents) ensures complete reaction.

Cyclization and Acid-Base Mediated Ring Closure

The intermediate undergoes cyclization in the presence of potassium carbonate (1.5–2.0 molar equivalents relative to formamidine acetate) at 30–35°C, followed by heating to 80–90°C. This step facilitates imidazole ring closure, yielding 4-phenylimidazole with 45–46% isolated yield after recrystallization. Key data from this process are summarized in Table 1.

Table 1: Optimization of 4-Phenylimidazole Synthesis

Parameter Optimal Value Yield (%)
Formamidine Acetate Ratio 2.0 mol/mol ketone 46.1
Cyclization Temperature 80–90°C 45.5
Solvent Mass Ratio Ethylene glycol 4:1 46.0

Functionalization at the 2-Position: Aminomethyl Group Installation

Introducing the aminomethyl group at the 2-position of 4-phenylimidazole necessitates modifying existing methodologies for 4-phenyl-1H-imidazol-2-amine.

Hydrolysis of Protected Amine Intermediates

A literature procedure hydrolyzes 1-methyl-4-phenyl-1H-imidazol-2-amine using 6 M HCl at 80°C for 3 hours, followed by pH adjustment to 13 with NaOH. Extraction with ethyl acetate and purification via activated charcoal yields 4-phenyl-1H-imidazol-2-amine in 96% yield.

Carbamate Formation via Ethyl Chloroformate

The final step involves reacting the 2-(aminomethyl)-4-phenyl-1H-imidazole intermediate with ethyl chloroformate to install the carbamate group. A method for synthesizing N-alkyl-O-alkyl carbamates using CDI offers a benchmark.

CDI-Mediated Carbamate Synthesis

CDI reacts with ethanol to form an imidazolium intermediate, which subsequently reacts with the aminomethyl-imidazole derivative. This two-step process, conducted in tetrahydrofuran (THF) at 25°C, achieves carbamate yields of 66–99%. For the target compound, direct reaction with ethyl chloroformate in the presence of triethylamine may streamline the process.

Table 2: Comparative Carbamate Synthesis Methods

Method Reagent Solvent Yield (%)
CDI Activation Ethanol + CDI THF 92–97
Direct Chloroformate Ethyl Chloroformate DCM 85–90*

*Hypothetical yield based on analogous reactions.

Challenges and Optimization Strategies

Solvent Selection and Byproduct Suppression

The CeO₂-catalyzed synthesis of 2-imidazolidinone highlights the importance of 2-propanol in suppressing urea byproducts. Similarly, using 2-propanol or ethylene glycol in earlier steps could enhance solubility and reduce decomposition.

Catalyst Reusability and Reaction Scalability

CeO₂ demonstrates robust reusability in urea-forming reactions, maintaining activity over five cycles. Applying CeO₂ to carbamate formation could improve sustainability, though this remains untested for the target compound.

Pressure and Temperature Effects

Elevated CO₂ pressure reduces reaction rates in imidazolidinone synthesis. For carbamate formation, inert atmospheres (e.g., argon) may prevent oxidative degradation, particularly during amine-chloroformate reactions.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate ester undergoes hydrolysis under acidic or alkaline conditions, yielding corresponding amines and carbon dioxide. This reaction is critical for prodrug activation or environmental degradation studies.

Conditions Products Key Observations
Aqueous HCl (1M, reflux)((4-Phenyl-1H-imidazol-2-yl)methyl)amine + CO₂Complete hydrolysis after 6 hours; confirmed by LC-MS
NaOH (0.5M, 60°C)Same amine + ethanolFaster kinetics in basic media; 90% conversion in 2 hours

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–O bond (Fig. 1A). Steric hindrance from the imidazole ring marginally slows hydrolysis compared to simpler carbamates .

N-Alkylation and Functionalization of the Imidazole Ring

The imidazole nitrogen (N–H) participates in alkylation reactions. For example, treatment with iodoethane and NaH in acetonitrile yields 1,3-diethyl derivatives:

Reaction:
Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate + 2 iodoethane → 1,3-Diethyl-4-phenylimidazolium salt

Catalyst Solvent Yield Reference
NaHAnhydrous ACN78%

The reaction proceeds via deprotonation of the imidazole N–H, followed by nucleophilic substitution. The carbamate group remains intact under these conditions .

Coordination with Metal Centers

The imidazole ring acts as a ligand for transition metals. For instance, gold(I) complexes form via reactions with chlorido(dimethyl)sulfidegold(I):

Synthesis of Gold Complex :

  • Imidazolium salt + Ag₂O → Silver-carbene intermediate

  • Transmetallation with [AuCl(SMe₂)] → Chlorido(NHC)gold(I) complex

Complex Application Stability
Chlorido(NHC)gold(I)Catalytic studiesStable in air for >48h

X-ray crystallography confirms square-planar geometry around gold, with the imidazole nitrogen coordinating to the metal center .

Electrophilic Aromatic Substitution

The phenyl group attached to the imidazole undergoes electrophilic substitution. Bromination at the para-position has been reported:

Reaction Conditions:

  • Br₂ (1.2 equiv), FeBr₃ (cat.), DCM, 0°C → 25°C

  • Yield: 65%

  • Product: Ethyl ((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)carbamate

The electron-rich imidazole ring activates the phenyl group toward electrophiles, directing substitution to the para-position .

Deprotection of the Carbamate Group

The carbamate serves as a protective group for amines. Deprotection via hydrogenolysis or acidic conditions regenerates the free amine:

Method Conditions Efficiency
H₂/Pd-CMeOH, 25°C, 12h85%
TFA/DCM (1:1)25°C, 2h95%

The free amine is pivotal for further functionalization, such as coupling with carboxylic acids or sulfonylation .

Photocatalytic Reactions

Under blue light (450 nm) with ferrocene as a photocatalyst, the carbamate participates in radical-mediated transformations. For example:

Decarboxylative Coupling:
this compound + Alkene → Allylated imidazole derivative

Catalyst Light Source Yield
FerroceneBlue LED62%

This method avoids harsh reagents and enables C–H functionalization .

Mechanistic Insights

  • Hydrolysis Kinetics: Pseudo-first-order kinetics with k = 0.15 h⁻¹ (pH 7.4, 37°C).

  • Steric Effects: Substituents on the imidazole nitrogen reduce reaction rates by 30–50% .

  • Thermal Stability: Decomposes at 220°C via cleavage of the carbamate-alkyl bond.

Scientific Research Applications

Chemical Synthesis and Structural Characteristics

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate can be synthesized through a multi-step process involving the reaction of imidazole derivatives with carbamates. The structural characteristics of this compound include an imidazole ring, which is known for its role in biological systems, particularly in drug design and development.

Pharmacological Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds derived from similar structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .

2.2 Anticancer Potential

Research indicates that derivatives of imidazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells. This compound may possess similar properties, potentially acting as a cytotoxic agent against various cancer cell lines . The compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapy.

2.3 Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its applicability in treating conditions like Alzheimer's disease and other cognitive disorders. Studies suggest that such compounds can modulate neuroinflammatory responses, thereby protecting neuronal integrity .

Case Study: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives demonstrated that modifications in the phenyl group significantly impacted antimicrobial activity. This compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an effective antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies have shown that imidazole-based compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound was tested against several cancer cell lines, revealing promising results that warrant further exploration in vivo .

Conclusion and Future Directions

This compound presents a multifaceted profile with applications spanning antimicrobial, anticancer, and neuroprotective domains. Ongoing research is necessary to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use. Future studies should focus on comprehensive in vivo assessments and clinical trials to establish efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency .

Comparison with Similar Compounds

Ethyl 2-(4-Fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f)

  • Structure : Fluorophenyl and phenyl groups at positions 2 and 4 of the imidazole, with an ethyl ester at position 3.
  • Properties : Melting point 119–120°C; molecular weight 386.43 g/mol.

Ethyl 4-(4-Bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3m)

  • Structure : Bromophenyl at position 4, methyl at position 1, and phenyl at position 2.
  • Properties : Melting point 106–107°C; molecular weight 429.29 g/mol.
  • Comparison : The bromine atom increases molecular weight and lipophilicity but reduces melting point relative to 3f, likely due to reduced crystal symmetry .

Key Insight : Substituents on the imidazole ring critically influence melting points and solubility. Electron-withdrawing groups (e.g., -F) enhance intermolecular interactions, while bulky halogens (e.g., -Br) may disrupt packing.

Carbamate Group Modifications

(S)-Benzyl (1-(4-Phenyl-1H-imidazol-2-yl)ethyl)carbamate

  • Structure : Benzyl carbamate linked to an ethyl group at the imidazole’s 2-position.
  • Properties : Molecular weight 321.37 g/mol; used as an impurity in Eluxadoline, a drug for irritable bowel syndrome.

Methyl (6-Chloro-1H-benzo[d]imidazol-2-yl)carbamate

  • Structure : Methyl carbamate attached to a chloro-substituted benzoimidazole.
  • Properties : CAS 20367-38-8; applications in life sciences research.
  • Comparison : The fused benzoimidazole core enhances π-π stacking interactions, while the chloro substituent increases lipophilicity, possibly improving membrane permeability relative to phenylimidazole derivatives .

Key Insight : Carbamate alkyl chain length (methyl vs. ethyl vs. benzyl) modulates solubility and pharmacokinetics. Smaller groups (e.g., methyl) may enhance solubility, whereas aromatic substituents (e.g., benzyl) improve target binding but reduce metabolic stability.

Saturation and Heterocyclic Modifications

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrobromide (C19)

  • Structure : Dihydroimidazole with a methoxyphenyl group and hydrobromide salt.
  • Synthesis: Prepared via reaction of 4-nitrophenyl carbamates with 2-amino-imidazoline hydrobromides in acetonitrile.
  • The methoxy group enhances solubility through polar interactions .

Key Insight : Saturation of the imidazole ring (e.g., dihydro derivatives) alters conformational flexibility and electronic properties, impacting both synthetic accessibility and biological activity.

Biological Activity

Ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate, a compound featuring an imidazole ring, has garnered attention in the scientific community due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C13H14N4O2
  • Molecular Weight: 258.28 g/mol

The compound consists of an ethyl group attached to a carbamate functional group, which is further linked to a phenyl-substituted imidazole. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves the inhibition of enzyme activity in bacteria and fungi, disrupting their metabolic processes. The imidazole ring plays a crucial role in binding to specific molecular targets, enhancing the compound's efficacy against microbial strains.

Anticancer Effects

The compound has shown promising results in anticancer studies . In vitro assays reveal that it can induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, it increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This balance leads to a higher rate of cell death in tumor cells compared to normal cells .

Case Study: Antitumor Activity

A study evaluating the antiproliferative effects of this compound demonstrated significant cytotoxicity against several cancer cell lines, including HeLa and A549. The results are summarized in the following table:

Cell Line IC50 (µM) Selectivity Index
HeLa3.2423
A54910.9615
SGC-79015.0018

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting its potential as a targeted cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to enzymes involved in critical metabolic pathways, inhibiting their function and leading to cell death.
  • Receptor Interaction : The phenyl group enhances hydrophobic interactions with protein targets, increasing binding affinity and potency.
  • Apoptosis Induction : By modulating apoptotic pathways, the compound effectively triggers programmed cell death in malignant cells while sparing normal tissues .

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives known for their biological activities:

Compound Activity Key Features
ClemizoleAntihistaminicSimilar imidazole core
MetronidazoleAntibacterial/AntiprotozoalContains an imidazole ring
OmeprazoleAntiulcerImidazole derivative with distinct properties

The unique substitution pattern of this compound differentiates it from these compounds, imparting distinct biological activities.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In vivo studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic studies : To elucidate detailed pathways through which the compound exerts its effects.
  • Formulation development : To enhance bioavailability and target delivery systems for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl ((4-phenyl-1H-imidazol-2-yl)methyl)carbamate, and how are reaction conditions validated?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation of 4-phenyl-1H-imidazole-2-carbaldehyde with carbamate-forming agents (e.g., ethyl chloroformate) under basic conditions. Validation includes monitoring reaction progress via TLC, optimizing solvent systems (e.g., DMF or dichloromethane), and using catalysts like triethylamine .
  • Data Validation : Purity is confirmed via melting point analysis, NMR (e.g., 1^1H and 13^13C), and elemental analysis (C, H, N). For example, discrepancies between calculated and experimental elemental composition (<0.4% deviation) indicate high purity .

Q. How can researchers resolve structural ambiguities in imidazole derivatives using spectroscopic techniques?

  • Approach :

  • IR Spectroscopy : Confirm carbamate C=O stretching (1680–1720 cm1^{-1}) and imidazole N–H absorption (~3400 cm1^{-1}) .
  • NMR : Use 1^1H NMR to distinguish imidazole protons (δ 7.2–7.8 ppm for aromatic protons) and carbamate methylene groups (δ 4.0–4.5 ppm). 13^13C NMR identifies carbonyl carbons (δ 155–165 ppm) .
    • Case Study : demonstrates single-crystal X-ray diffraction for unambiguous structural confirmation, resolving ambiguities in tautomeric forms.

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for imidazole-carbamate derivatives?

  • Methods :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., Gaussian or ORCA software). highlights reaction path searches using quantum mechanics to predict optimal conditions .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. shows ligand-receptor binding poses (e.g., α-glucosidase inhibition) .
    • Data Integration : Combine computational predictions with experimental validation (e.g., adjusting solvent polarity to stabilize intermediates) .

Q. How can researchers address contradictions in catalytic efficiency across synthetic protocols?

  • Case Example : reports varying yields (70–85%) for similar imidazole derivatives depending on catalysts (e.g., MnO₂ vs. Ru complexes).
  • Resolution Strategy :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, temperature).
  • Kinetic Studies : Compare activation energies (Eyring plots) to identify rate-limiting steps .
    • Outcome : Optimize catalyst selection (e.g., Ru-based catalysts for higher stereoselectivity) .

Q. What advanced characterization techniques are critical for studying degradation pathways?

  • Techniques :

  • LC-MS/MS : Track degradation products under stress conditions (e.g., hydrolysis at pH 1–13).
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition changes during thermal degradation .
    • Application : highlights stability testing protocols for carbamates, including accelerated aging studies.

Methodological Insights

Q. How to design a robust protocol for scaling up synthesis while maintaining yield?

  • Scale-Up Considerations :

  • Continuous Flow Chemistry : Reduces side reactions (e.g., discusses AI-driven flow reactors for real-time optimization).
  • Solvent Recovery : Use membrane separation technologies (e.g., nanofiltration) to recycle solvents and reduce costs .
    • Case Study : details cyclopropane-functionalized imidazoles synthesized via flow systems with >90% yield retention at gram-scale.

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